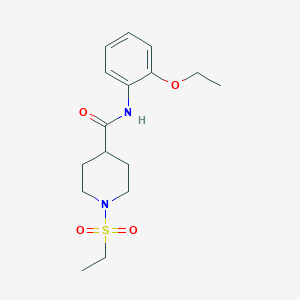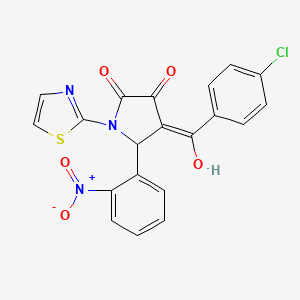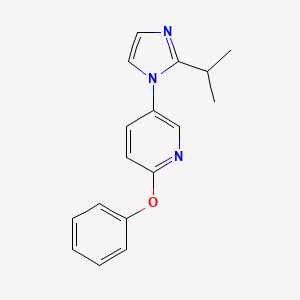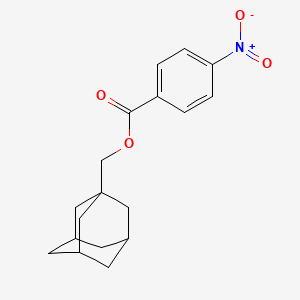![molecular formula C25H22N2O B5498526 2-[2-(2-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5498526.png)
2-[2-(2-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinones generally involves the amidation and cyclization of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which can then undergo cyclization by treatment with acetic anhydride .Molecular Structure Analysis
The molecular structure of quinazolinones includes a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms and a benzene ring .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including reactions with the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, and reaction with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can vary depending on their specific structure. For example, the compound 3-(2-OXO-2-PHENYLETHYL)-4(3H)-QUINAZOLINONE has a molecular weight of 264.286 .Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(E)-2-(2-methylphenyl)ethenyl]-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-19-9-5-6-12-21(19)15-16-24-26-23-14-8-7-13-22(23)25(28)27(24)18-17-20-10-3-2-4-11-20/h2-16H,17-18H2,1H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHYYAXVPJEMJL-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5498445.png)
![5-(4-butoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498452.png)
![N-[2-[1-cyano-2-(3-nitrophenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5498454.png)

![1-[4-(2-nitrovinyl)phenyl]piperidine](/img/structure/B5498460.png)
![N-(2-methoxyethyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5498463.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridazin-3-yl)thiomorpholine](/img/structure/B5498477.png)



![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5498523.png)

![N-[3-(1-naphthyl)propyl]methanesulfonamide](/img/structure/B5498538.png)
![N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5498541.png)